1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 56617-47-1

Cat. No.: VC2422764

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56617-47-1 |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) |

| Standard InChI Key | JIKAEHOGWAHVIJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

Introduction

Chemical Properties and Structure

Structural Characteristics

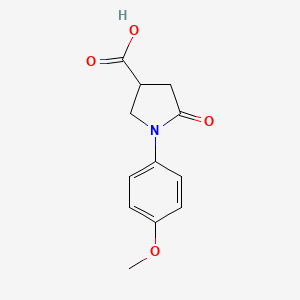

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of pyrrolidine carboxylic acids, featuring a distinctive structural arrangement that includes a pyrrolidine ring with multiple functional groups. The compound contains a methoxyphenyl group attached to the nitrogen atom of the pyrrolidine ring, which also bears a carboxylic acid group at position 3 and a ketone functionality at position 5 . This specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties.

Physical and Chemical Properties

The key physical and chemical properties of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 56617-47-1 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) |

| Standard InChIKey | JIKAEHOGWAHVIJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

| Storage Conditions | Ambient temperature |

The compound is typically stored at ambient temperature and is characterized by its specific molecular structure that includes both polar (carboxylic acid, ketone) and nonpolar (methoxyphenyl) moieties .

Synthesis Methods

Specific Reaction Examples

Related pyrrolidine derivatives are synthesized through procedures that may be applicable to 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid:

-

For similar compounds like 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, synthesis involves reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux conditions .

-

The preparation of cis/trans-1-Isopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid follows a general procedure with a reaction time of approximately 5 hours, yielding 75% of product with diastereomeric ratio of 1:1.8 .

Derivative Formation

The carboxylic acid functionality of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid allows for convenient derivatization to form other important compounds:

-

The acid can be converted to its corresponding carbonyl chloride (1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride) through reaction with thionyl chloride (SOCl₂).

-

Esterification can produce methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate .

-

Amidation reactions can yield 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 443638-17-3) .

Biological Activity and Pharmacological Properties

Enzyme Inhibition

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and structurally similar pyrrolidine derivatives have shown notable enzyme inhibitory activities. Research suggests that compounds with this structural scaffold may exhibit inhibitory effects on the BACE-1 enzyme, which is implicated in the pathogenesis of Alzheimer's disease.

The inhibition of BACE-1 is particularly significant as this enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate to form plaques characteristic of Alzheimer's disease. The methoxy group in these compounds appears to play a crucial role in interactions with specific amino acid residues in the enzyme's active site.

Anticancer Properties

Research on pyrrolidine derivatives, including those structurally similar to 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has demonstrated potential anticancer activities. Studies using A549 human lung adenocarcinoma cells have shown that structural modifications to the basic pyrrolidine scaffold can significantly influence cytotoxicity.

The anticancer activity of these compounds varies based on the nature of aromatic substitutions, as shown in the following comparative data:

| Substituent Type | Cell Viability Reduction (%) | Statistical Significance |

|---|---|---|

| Base Compounds | 78-86% | Reference value |

| 4-Chlorophenyl | 64% | p < 0.05 |

| 4-Bromophenyl | 61% | p < 0.05 |

| 4-Dimethylamino Phenyl | Highest potency observed | Significant |

This data suggests that the nature and position of substituents on the phenyl ring significantly influence the compound's anticancer properties.

Antimicrobial Activity

Certain pyrrolidine derivatives have demonstrated antimicrobial activity against various pathogens. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue have shown structure-dependent antimicrobial activity against Gram-positive pathogens .

The antimicrobial efficacy of these compounds appears to be both structure-dependent and pathogen-specific, with variable effectiveness observed against different bacterial strains:

These findings suggest that structural modifications to the basic pyrrolidine scaffold can be leveraged to enhance antimicrobial properties against specific pathogens .

Structure-Activity Relationships

Effect of Substituents

The biological activity of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and related compounds is significantly influenced by the nature and position of substituents. Research indicates that:

-

The methoxy group at the para position of the phenyl ring contributes significantly to the compound's binding affinity for certain enzymes and receptors.

-

Substitution of the methoxy group with other functional groups (e.g., chloro, bromo, or dimethylamino) can alter biological activities, particularly cytotoxicity against cancer cells.

-

The position of the carboxylic acid group on the pyrrolidine ring is crucial for maintaining specific biological activities.

Comparative Analysis with Related Compounds

The following table compares 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with structurally related compounds:

| Compound | Structural Variations | Observed Biological Effects |

|---|---|---|

| 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Reference structure | Moderate enzyme inhibition |

| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Chlorine instead of methoxy | Enhanced cytotoxicity against cancer cells |

| 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Amide instead of carboxylic acid | Altered receptor binding profile |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxyl at ortho position | Increased antimicrobial activity |

This comparative analysis demonstrates how subtle structural changes can significantly impact the biological properties of these compounds .

Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several important applications in medicinal chemistry:

-

It serves as a valuable building block in organic synthesis for the preparation of more complex molecules with potential therapeutic properties.

-

The compound is utilized in the development of enzyme inhibitors, particularly those targeting enzymes involved in neurodegenerative diseases.

-

It provides a structural scaffold for the design of new compounds with enhanced biological activities through targeted modifications.

Structure-Based Drug Design

The unique structural features of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid make it valuable in structure-based drug design efforts:

-

Computational studies involving molecular docking and dynamics simulations can utilize this compound as a template for designing more potent and selective analogues.

-

The compound's ability to interact with specific molecular targets, such as enzymes or receptors, provides a foundation for the development of targeted therapies.

-

The reactivity of the carboxylic acid group allows for the introduction of various functional groups to optimize pharmacokinetic properties and target binding.

| Hazard Type | Classification | Warning Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

These classifications indicate that appropriate safety precautions should be observed when handling this compound .

Future Research Directions

Development of Novel Derivatives

Future research on 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is likely to focus on the development of novel derivatives with enhanced biological activities:

-

Synthesis of compounds with different substituents on the phenyl ring to optimize receptor binding and activity.

-

Development of hybrid molecules incorporating the pyrrolidine scaffold with other pharmacophores.

-

Creation of prodrugs to improve pharmacokinetic properties and tissue-specific delivery.

Therapeutic Applications

Potential therapeutic applications that warrant further investigation include:

-

Development of BACE-1 inhibitors for Alzheimer's disease treatment.

-

Exploration of anticancer properties through targeted modifications.

-

Investigation of antimicrobial applications, particularly against drug-resistant pathogens.

-

Assessment of anti-inflammatory properties and related applications .

Advanced Biological Evaluations

To fully understand the potential of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, advanced biological evaluations are essential:

-

Detailed mechanism of action studies to elucidate how these compounds interact with their molecular targets.

-

In vivo efficacy studies to determine therapeutic potential in animal models.

-

Structure-activity relationship studies to guide the rational design of more potent analogues.

-

Pharmacokinetic and metabolism studies to optimize drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume